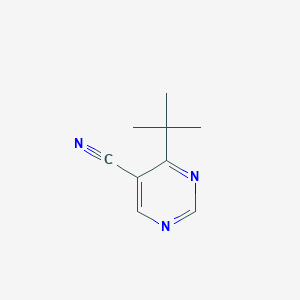

4-Tert-butylpyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Tert-butylpyrimidine-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a building block for the synthesis of various biologically active molecules.

Scientific Research Applications

Anticancer Agent Development

4-Tert-butylpyrimidine-5-carbonitrile: derivatives have been explored as potential anticancer agents. These compounds are designed to mimic ATP and act as tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers . They have shown in vitro cytotoxic activities against human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells. Some derivatives have demonstrated moderate antiproliferative activity and were more active than the EGFR inhibitor erlotinib .

COX-2 Inhibition for Cancer Therapy

Derivatives of 4-Tert-butylpyrimidine-5-carbonitrile have been synthesized as COX-2 inhibitors, which play a role in the inflammatory process and cancer development . These compounds have shown potent activity at minimal concentrations, with some demonstrating anticancer activity comparable to or better than doxorubicin against several cell lines, including MCF-7, A549, A498, and HepG2 .

Tyrosine Kinase Inhibition

The derivatives of 4-Tert-butylpyrimidine-5-carbonitrile have been evaluated for their kinase inhibitory activities against EGFR WT and mutant EGFR T790M using homogeneous time resolved fluorescence (HTRF) assay. This is particularly relevant for targeted cancer therapies, as mutations in EGFR can lead to drug resistance .

Cell Cycle Arrest and Apoptosis Induction

Research has shown that certain 4-Tert-butylpyrimidine-5-carbonitrile derivatives can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in cancer cells. This is crucial for the development of chemotherapeutic agents that can effectively halt the proliferation of cancer cells .

Molecular Docking Studies

Molecular docking studies have been carried out to examine the binding mode of 4-Tert-butylpyrimidine-5-carbonitrile derivatives against EGFR WT and mutant EGFR T790M. These studies are essential for understanding how these compounds interact with their targets at the molecular level, which is a critical step in drug design .

Perovskite Solar Cells Development

4-Tert-butylpyrimidine-5-carbonitrile: has been used in the development of perovskite solar cells. Specifically, it assists in the preparation of hole transport materials (HTMs) critical to the performance and stability of these cells. This application demonstrates the compound’s versatility beyond biomedical research, contributing to advancements in renewable energy technologies .

Mechanism of Action

Target of Action

The primary target of 4-Tert-butylpyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .

Mode of Action

4-Tert-butylpyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Biochemical Pathways

By inhibiting EGFR, 4-Tert-butylpyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Their inhibition leads to cell cycle arrest and apoptosis .

Result of Action

The inhibition of EGFR by 4-Tert-butylpyrimidine-5-carbonitrile leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . In addition, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .

properties

IUPAC Name |

4-tert-butylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-9(2,3)8-7(4-10)5-11-6-12-8/h5-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIDARHOMITDCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butylpyrimidine-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2959447.png)

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2959451.png)

![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)

![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)